4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine
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Overview
Description
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.287 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine typically involves the reaction of 4-cyclopropoxy-2-ethylpyridine with N,N-dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound’s structure allows it to act as a nucleophilic catalyst, facilitating various chemical reactions. Its molecular targets include enzymes and receptors involved in biological processes, which it can modulate to exert its effects .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-4-ethyl-N,N-dimethylpyridin-2-amine: Similar in structure but with different positional isomers.
4-Dimethylaminopyridine (DMAP): A well-known nucleophilic catalyst used in acylation reactions.
Pyrimidinamine derivatives: These compounds share some structural similarities and are known for their biological activities.
Uniqueness
4-Cyclopropoxy-3-ethyl-N,N-dimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-ethyl-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C12H18N2O/c1-4-10-11(15-9-5-6-9)7-8-13-12(10)14(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
FXQKMKBBSAEARM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CN=C1N(C)C)OC2CC2 |
Origin of Product |
United States |
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